molecular formula C16H22BrNO2S B2670034 3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide CAS No. 2097924-18-8

3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide

Cat. No.: B2670034
CAS No.: 2097924-18-8
M. Wt: 372.32
InChI Key: KDANBHJSHMGEQT-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide is a synthetic specialty chemical offered to early-discovery researchers for investigational purposes. As a bromophenyl-propanamide derivative, this chemical class is of significant interest in medicinal chemistry for exploring new pharmacologically active molecules. Related structural analogs have been investigated for their potential as novel anthelmintic agents, building upon the scaffold of established treatments like albendazole . The unique integration of a thiane-derived group in its structure presents a distinct structural profile for researchers studying structure-activity relationships (SAR). This compound is provided as a tool for qualified scientists to conduct in vitro assays and preclinical research, including target identification and mechanism of action studies. All necessary analytical data for this compound should be independently verified by the researcher, as this product is sold for research purposes on an as-is basis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2S/c1-20-16(8-10-21-11-9-16)12-18-15(19)7-6-13-4-2-3-5-14(13)17/h2-5H,6-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDANBHJSHMGEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenyl, is prepared through bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Thianylmethylation: The 4-methoxythian-4-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a thianylmethyl halide with a methoxy group in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the coupling of the bromophenyl intermediate with the thianylmethylated compound to form the propanamide. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the thianylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Aromatic Substitutions

  • Halogenated Groups: The target compound features a 2-bromophenyl group, whereas analogs like include a 4-bromophenyl sulfonyl group. The position of bromine (ortho vs.
  • Methoxy Modifications : The 4-methoxythiane ring in the target compound contrasts with simpler methoxyphenyl groups in . The thiane ring introduces conformational rigidity and sulfur-based electronic effects.

Heterocyclic Components

  • Compounds such as 7c–7f incorporate thiazol-oxadiazole moieties, which are absent in the target compound. These heterocycles are known to enhance antimicrobial activity, suggesting divergent applications compared to the target.

Polar Functional Groups

  • Hydroxy Groups : N-(4-Hydroxyphenethyl)-3-(4-hydroxyphenyl)propanamide contains polar hydroxyl groups, likely improving aqueous solubility relative to the brominated/methoxylated target compound.

Physicochemical and Spectroscopic Data

  • Melting Points : Analogs like 7c–7f exhibit melting points between 134–178°C , typical for crystalline propanamides. The target compound’s melting point is unreported but may align with this range.

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